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Compound Name:
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bromophenyl)-3-oxocyclobutane

Cat. No.: B1442338 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Boc-amino-1-
(4-bromophenyl)-3-oxocyclobutane

Executive Summary
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, also known as tert-butyl (1-(4-

bromophenyl)-3-oxocyclobutyl)carbamate, is a sophisticated chemical intermediate of

significant interest to the pharmaceutical and life sciences industries. Its molecular architecture

is distinguished by three key functional components: a strained, puckered cyclobutane core, a

versatile 4-bromophenyl group, and a strategically placed, acid-labile tert-butyloxycarbonyl

(Boc) protected amine. This unique combination of features imparts conformational rigidity and

provides multiple handles for synthetic diversification, rendering it an exceptionally valuable

building block. This guide provides a detailed examination of its molecular structure,

physicochemical properties, and strategic applications, with a particular focus on its role in the

synthesis of next-generation kinase inhibitors for high-value oncology targets such as KRAS.

The Cyclobutane Scaffold: A Resurgence in
Medicinal Chemistry
Historically, the cyclobutane motif was often overlooked in drug design due to perceived

synthetic challenges and inherent ring strain. However, modern synthetic methods have made

these scaffolds more accessible, and medicinal chemists now increasingly leverage their
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unique properties.[1] The cyclobutane ring possesses a significant strain energy of

approximately 26.3 kcal/mol, which forces it to adopt a non-planar, puckered conformation to

relieve torsional strain.[1][2] This three-dimensional character is highly advantageous in drug

development for several reasons:

Conformational Restriction: The rigid scaffold locks appended pharmacophores into specific

spatial orientations, reducing the entropic penalty upon binding to a biological target and

potentially increasing potency.[2][3]

Metabolic Stability: It can serve as a metabolically robust bioisostere for more labile groups

like alkenes or larger cyclic systems.[1][2]

Improved Physicochemical Properties: The introduction of a cyclobutane ring can reduce

planarity and increase the fraction of sp³-hybridized carbons (Fsp³), often leading to

improved solubility and pharmacokinetic profiles.[1][2]

Novel Vectorial Projection: It positions substituents in distinct vectors, allowing for the

exploration of new chemical space within a protein's binding pocket.[1]

These characteristics make cyclobutane derivatives, such as the title compound, powerful tools

for creating novel therapeutic agents with enhanced efficacy and drug-like properties.[4][5]

Molecular Structure and Physicochemical
Properties
The strategic value of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane lies in the

interplay of its distinct structural components.

Structural Analysis
The 3-Oxocyclobutane Core: The central four-membered ring is functionalized with a ketone

at the 3-position. This carbonyl group serves as a key reactive site for further modifications,

such as reduction to a hydroxyl group to introduce a hydrogen bond donor/acceptor, or other

nucleophilic additions. The ketone's electron-withdrawing nature also influences the reactivity

of the ring.
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The 1-(4-Bromophenyl) Substituent: This aromatic group provides a rigid anchor for π-

stacking or hydrophobic interactions within a receptor active site. The bromine atom at the

para position is a critical synthetic handle, enabling a wide array of palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the late-stage

introduction of molecular complexity.

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely

used protecting groups for amines in organic synthesis.[6][7] Its utility stems from its

remarkable stability towards a broad range of nucleophilic and basic conditions, while being

readily and cleanly cleaved under mild anhydrous acidic conditions (e.g., trifluoroacetic acid

in dichloromethane).[6][7] This orthogonal stability is paramount in multi-step syntheses,

allowing for selective reactions at other sites of the molecule before revealing the primary

amine for subsequent coupling reactions.[8]

Physicochemical Data
The key quantitative properties of the molecule are summarized below for quick reference.

Property Value Source

IUPAC Name

tert-butyl (1-(4-

bromophenyl)-3-

oxocyclobutyl)carbamate

-

CAS Number 1199556-68-7 [9]

Molecular Formula C₁₅H₁₈BrNO₃ [9]

Molecular Weight 340.22 g/mol [9]

Appearance Reported as a liquid or solid [9]

Purity Typically ≥95% [9]

Exemplary Spectroscopic Characterization
While definitive characterization requires experimental analysis, the expected NMR

spectroscopic signatures can be predicted based on the molecular structure. These data are

crucial for reaction monitoring and quality control.
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Nucleus Functional Group
Expected Chemical
Shift (δ, ppm)

Rationale

¹H NMR Boc -(CH₃)₃ 1.4 - 1.5 (singlet, 9H)

Highly shielded,

equivalent methyl

protons of the tert-

butyl group.

Cyclobutane -CH₂-
2.5 - 3.5 (multiplets,

4H)

Protons on the

strained ring, adjacent

to carbonyl and

quaternary carbons.

Aromatic C-H
7.4 - 7.6 (doublets,

4H)

Classic AA'BB'

splitting pattern of a

1,4-disubstituted

benzene ring.

Amine N-H
~5.0 (broad singlet,

1H)

Carbamate proton,

position can vary with

solvent and

concentration.

¹³C NMR Boc -C(CH₃)₃ ~28

Shielded quaternary

carbon of the tert-butyl

group.

Boc -CH₃ ~80
Quaternary carbon of

the carbamate ester.

Cyclobutane C-N/Ar ~60

Quaternary carbon

substituted with both

the amine and phenyl

ring.

Cyclobutane -CH₂- ~45-55
Methylene carbons of

the cyclobutane ring.

Aromatic C-Br ~122
Carbon directly

attached to bromine.

Aromatic C-H ~128-132 Aromatic carbons.
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Aromatic C-C(quat) ~140

Quaternary aromatic

carbon attached to the

cyclobutane ring.

Carbamate C=O ~155
Carbonyl of the Boc

protecting group.

Cyclobutane C=O ~205-210
Ketone carbonyl,

highly deshielded.

Synthetic Strategy and Methodologies
The synthesis of complex molecules like 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane
requires a robust and logical workflow. The presence of multiple functional groups necessitates

a protection-deprotection strategy to ensure regioselectivity.

Generalized Synthetic Workflow
A plausible synthetic pathway leverages commercially available cyclobutane precursors, such

as 3-oxocyclobutanecarboxylic acid.[10][11] The workflow is designed to sequentially install the

required functional groups while masking the reactive amine functionality until the final steps of

a larger drug synthesis campaign.
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3-Oxocyclobutane-
carboxylic Acid

Curtius or Hofmann
Rearrangement

1. Amine Formation

3-Amino-1-cyclobutanone
(Unstable Intermediate)

N-Boc Protection
(Boc₂O, Base)

2. Protection

tert-Butyl
(3-Oxocyclobutyl)carbamate

Reaction with
4-Bromophenyl Grignard

or Organolithium

3. Aryl Addition

1-Boc-amino-1-(4-bromophenyl)
-3-hydroxycyclobutane

Mild Oxidation
(e.g., PCC, Dess-Martin)

4. Oxidation

TARGET MOLECULE:
1-Boc-amino-1-(4-bromophenyl)

-3-oxocyclobutane

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target molecule.
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Key Experimental Protocol: N-Boc Protection
This step is fundamental to the overall strategy, ensuring the amine is masked during

subsequent, potentially incompatible chemical transformations. The protocol below is a

representative, self-validating procedure for this key step.

Objective: To protect the amine of a precursor like 3-aminocyclobutanone with a tert-

butyloxycarbonyl (Boc) group.

Methodology:

Reaction Setup: Dissolve the amine precursor (1.0 eq) in a suitable anhydrous solvent such

as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-

diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room

temperature. The base scavenges the acid byproduct of the reaction.

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved

in a small amount of the reaction solvent, dropwise to the stirring solution at 0 °C (ice bath).

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine

spot is fully consumed.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the

aqueous layer with the organic solvent (e.g., DCM) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by

flash column chromatography on silica gel to yield the pure N-Boc protected product.[7]

Applications in Drug Discovery and Development
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The title compound is not an active pharmaceutical ingredient itself but rather a high-value

building block for constructing them. Its structure is particularly well-suited for the synthesis of

kinase inhibitors.

Case Study: A Scaffold for KRAS Inhibitors
The KRAS protein is a central node in cell signaling pathways (e.g., RAS/MAPK) that regulate

cell growth and survival.[12] Mutations in the KRAS gene are among the most common drivers

of human cancers, including pancreatic, lung, and colorectal cancers, making it a "holy grail"

target for oncology drug development.[12][13] For decades, KRAS was considered

"undruggable" due to its smooth surface and high affinity for its natural substrate, GTP.[12][14]

The breakthrough discovery of a covalent binding pocket in the KRAS G12C mutant has led to

the approval of inhibitors like sotorasib and adagrasib.[12] This success has spurred intense

efforts to target other mutations, such as G12D, which is prevalent in pancreatic cancer.[12][13]

The molecular structure of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is ideally

suited for constructing these advanced inhibitors. The rigid cyclobutane core acts as a non-

planar scaffold that projects the 4-bromophenyl group into a specific region of the protein, while

the amine (after deprotection) serves as an attachment point for coupling to a core heterocyclic

moiety that often binds in the main pocket.

Logical Workflow in Inhibitor Synthesis
The utility of the building block in a drug discovery program can be visualized as a logical

progression from intermediate to final drug candidate.

Building Block
(1-Boc-amino-1-(4-bromophenyl)

-3-oxocyclobutane)

Acidic Deprotection
(e.g., TFA/DCM)

1. Unmasking Free Amine Intermediate

Peptide Coupling or
SₙAr ReactionCore Heterocycle

(e.g., Quinazoline, Pyrimidine)
2. Coupling

Advanced Intermediate Further Functionalization
(e.g., Suzuki coupling at Br)

3. Diversification Final KRAS Inhibitor
Drug Candidate

Click to download full resolution via product page
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Caption: Logical flow from building block to a final drug candidate.

This modular approach allows researchers to rapidly synthesize libraries of related compounds

by varying the core heterocycle or by diversifying the bromophenyl group, enabling systematic

Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[13][15]

Conclusion
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is a masterful example of modern

chemical design for pharmaceutical applications. Its structure is not a random assortment of

atoms but a carefully considered architecture that provides solutions to long-standing

challenges in medicinal chemistry. The strained cyclobutane ring offers a rigid, three-

dimensional scaffold that enhances drug-like properties. The orthogonal Boc-protecting group

facilitates controlled, multi-step synthetic routes, while the bromophenyl moiety opens the door

to extensive late-stage diversification. Its demonstrated utility in the pursuit of inhibitors for

high-priority targets like KRAS underscores its importance and guarantees its continued

relevance for researchers and scientists dedicated to the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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